Cas no 36646-13-6 (2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole)
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole
- 2-Chloromethyl-5-benzyl-1,3,4-oxadiazole
- 1,3,4-Oxadiazole,2-(chloromethyl)-5-(phenylmethyl)-
- CS-0252351
- 36646-13-6
- AKOS005356628
- EN300-59899
- SCHEMBL11338554
- DTXSID20634381
- FT-0660713
- E89318
- DB-364598
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- Inchi: 1S/C10H9ClN2O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
- InChI Key: DVUSDXWUQFEAQB-UHFFFAOYSA-N
- SMILES: ClCC1=NN=C(CC2C=CC=CC=2)O1
Computed Properties
- Exact Mass: 208.04047
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B537200-25mg |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B537200-50mg |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B537200-250mg |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM374188-1g |
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-59899-0.05g |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-59899-0.1g |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 95% | 0.1g |
$83.0 | 2023-02-09 | |
| Enamine | EN300-59899-0.25g |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 95% | 0.25g |
$116.0 | 2023-02-09 | |
| Enamine | EN300-59899-0.5g |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 95% | 0.5g |
$218.0 | 2023-02-09 | |
| Enamine | EN300-59899-1.0g |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 95% | 1.0g |
$314.0 | 2023-02-09 | |
| Enamine | EN300-59899-2.5g |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
36646-13-6 | 95% | 2.5g |
$614.0 | 2023-02-09 |
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole Suppliers
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole
Recent Advances in the Study of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole (CAS: 36646-13-6) in Chemical Biology and Pharmaceutical Research
The compound 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole (CAS: 36646-13-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile chemical structure and potential therapeutic applications. This heterocyclic compound, featuring both benzyl and chloromethyl functional groups on an oxadiazole core, serves as a valuable scaffold for drug discovery and medicinal chemistry applications. Recent studies have explored its synthetic utility, biological activities, and mechanism of action, positioning it as a promising candidate for further development.
Structural analysis reveals that the oxadiazole ring in 36646-13-6 provides remarkable stability while maintaining sufficient reactivity for further chemical modifications. The chloromethyl group at position 5 offers an excellent handle for nucleophilic substitution reactions, enabling the creation of diverse derivatives. Meanwhile, the benzyl moiety at position 2 contributes to the compound's lipophilicity, potentially enhancing membrane permeability - a crucial factor in drug development. These structural features make 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole particularly attractive for structure-activity relationship (SAR) studies.
Recent synthetic approaches to 36646-13-6 have focused on optimizing yield and purity while minimizing hazardous byproducts. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved two-step synthesis starting from benzyl hydrazine and chloroacetyl chloride, achieving an overall yield of 78% with excellent purity (>98%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for biological evaluation. The study also highlighted the compound's stability under various pH conditions, suggesting potential for oral administration in future pharmaceutical formulations.
Biological evaluations of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole and its derivatives have revealed promising antimicrobial and anticancer activities. A 2024 screening study against multidrug-resistant bacterial strains showed significant inhibition of Staphylococcus aureus and Escherichia coli at micromolar concentrations. Molecular docking studies suggest this activity may stem from interference with bacterial cell wall synthesis enzymes. In cancer research, preliminary in vitro tests indicate selective cytotoxicity against certain leukemia cell lines, with mechanisms potentially involving reactive oxygen species generation and DNA intercalation.
The compound's potential as a kinase inhibitor has emerged as a particularly exciting area of investigation. Computational modeling predicts strong interactions with the ATP-binding sites of several protein kinases involved in inflammatory pathways. Experimental validation using kinase profiling assays confirmed moderate inhibition (IC50 values ranging from 5-20 μM) against JAK2 and SYK kinases, suggesting possible applications in autoimmune disease treatment. Researchers are currently exploring structural modifications to improve selectivity and potency against these targets.
Pharmacokinetic studies of 36646-13-6 derivatives have provided valuable insights for future drug development. Recent in vivo experiments in rodent models demonstrated acceptable plasma stability (t1/2 ≈ 3.5 hours) and moderate tissue distribution, with particularly high accumulation in liver and kidney tissues. While the compound shows some first-pass metabolism, major metabolites retain partial biological activity. These findings support continued investigation of this chemical scaffold, with particular attention to optimizing metabolic stability through targeted structural modifications.
Future research directions for 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole include expanded structure-activity relationship studies, particularly exploring substitutions on the benzyl ring and modifications of the chloromethyl group. The development of prodrug strategies to enhance bioavailability and targeted delivery systems represents another promising avenue. Additionally, combination therapy approaches utilizing this compound's unique mechanism of action may overcome existing limitations in treating resistant infections and cancers. As synthetic methodologies continue to improve and biological understanding deepens, 36646-13-6 stands poised to make significant contributions to pharmaceutical development in coming years.
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